(R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate
Description
“(R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate” is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a 2-amino-4-fluorophenyl group. The tert-butyl carbamate moiety at the 3-position of the pyrrolidine ring enhances steric protection and modulates solubility, making it a critical intermediate in medicinal chemistry for kinase inhibitors or protease-targeting therapeutics .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-amino-4-fluorophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-11-6-7-19(9-11)13-5-4-10(16)8-12(13)17/h4-5,8,11H,6-7,9,17H2,1-3H3,(H,18,20)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVULHTYGHKPMR-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate, a compound with the chemical formula C15H22FN3O2 and CAS No. 1233860-01-9, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a pyrrolidine ring substituted with a tert-butyl group and an amino-fluorophenyl moiety. The structural representation is crucial for understanding its interaction with biological targets.
Pharmacological Properties
The compound's pharmacological profile suggests potential applications in various therapeutic areas, particularly in neuropharmacology and oncology. Its activity as an inhibitor of neutral sphingomyelinase (nSMase) has been highlighted in recent studies, indicating its role in modulating sphingolipid metabolism, which is crucial in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Recent research has demonstrated that modifications to the phenyl ring and the pyrrolidine backbone can significantly influence the compound's biological activity. For instance, variations in the substitution pattern on the phenyl ring have shown to enhance the inhibitory potency against nSMase2, making it a candidate for further development as a therapeutic agent in Alzheimer’s disease models .
Inhibition of Neutral Sphingomyelinase
A study investigating nSMase inhibitors reported that this compound demonstrated significant inhibition of nSMase2 in vitro. The findings indicated that this compound could reduce exosome release from neurons, which is implicated in Alzheimer's pathology .
Table 1: Summary of Biological Activities
Toxicological Profile
The safety data sheet indicates that acute toxicity data for this compound is currently unavailable, which necessitates further investigation into its long-term safety and potential side effects. The compound is classified as not hazardous under standard conditions but should be handled with care due to insufficient data on irritant properties and other toxicological endpoints .
Scientific Research Applications
The biological activity of (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate is primarily attributed to its ability to selectively bind to certain receptors in the brain. This binding affinity is crucial for its potential therapeutic applications, particularly in neuropharmacology.
Neuropharmacological Applications
- Cognitive Enhancement : Research indicates that compounds with similar structures may enhance cognitive functions by modulating neurotransmitter systems such as dopamine and serotonin pathways. This suggests potential applications in treating cognitive disorders.
- Antidepressant Activity : Preliminary studies have shown that this compound may exhibit antidepressant-like effects in animal models, potentially through the modulation of monoamine neurotransmitters.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
Key Findings:
- Effective Against :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for related compounds range from 6 to 25 µg/mL, indicating their potential as antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays conducted using cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) have shown promising results. Certain structural modifications of the compound led to enhanced cytotoxic effects, with some derivatives achieving IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil.
Study on Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several pyrrolidine derivatives against common bacterial and fungal strains. Modifications in the phenyl ring structure significantly influenced antibacterial potency, with some compounds exhibiting zones of inhibition between 10 mm and 29 mm .
Cytotoxicity in Cancer Models
Recent investigations into the cytotoxic effects of this compound's analogs revealed a promising profile against cancer cell lines. Compounds with specific substituents on the pyrrolidine ring demonstrated enhanced activity compared to their non-fluorinated counterparts.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2-amino-4-fluorophenyl group in the target compound provides both electron-withdrawing (fluoro) and electron-donating (amino) properties, which may enhance binding affinity in receptor-ligand interactions compared to halogen-only analogs like the 3-chlorobenzyl derivative .
- Synthetic Accessibility: The nitro-substituted analog (CAS 1233860-14-4) requires additional reduction steps to convert the nitro group to an amine, increasing synthetic complexity compared to the target compound’s pre-existing amino group .
- Carbamate Stability : The tert-butyl carbamate group is common across analogs, but its stereochemistry (R-configuration) in the target compound may confer distinct conformational preferences in drug-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
